4-(Bromo(phenyl)methyl)benzonitrile
Description
Contextualization of Benzonitrile (B105546) Frameworks in Contemporary Chemical Research
Benzonitrile and its derivatives are fundamental building blocks in modern organic synthesis. The nitrile group can be readily transformed into a variety of other functional groups, including amines, amides, carboxylic acids, and tetrazoles, making it a versatile synthetic handle. This versatility has led to the incorporation of the benzonitrile motif into a wide array of complex molecules, including pharmaceuticals, agrochemicals, and dyes. In materials science, the unique electronic and photophysical properties of benzonitrile derivatives are harnessed in the development of liquid crystals, organic semiconductors, and fluorescent probes.
Significance of Strategic Halogenation at Benzylic and Aromatic Positions
The introduction of a halogen atom, such as bromine, onto an organic scaffold is a powerful strategy for modulating its reactivity. Halogenation at an aromatic position can influence the electron density of the ring system and provide a site for cross-coupling reactions. More specifically, halogenation at the benzylic position—the carbon atom adjacent to an aromatic ring—creates a highly reactive site susceptible to nucleophilic substitution and elimination reactions. This benzylic halide can serve as a linchpin for the introduction of a wide range of functionalities, thereby enabling the construction of complex molecular architectures.
Rationalization for Investigating 4-(Bromo(phenyl)methyl)benzonitrile in Academic Organic Chemistry
The compound this compound, with the chemical formula C₁₄H₁₀BrN, presents a compelling case for investigation in academic organic chemistry. rsc.org Its structure features a benzonitrile core, a phenyl substituent, and a bromine atom at the benzylic position. This unique combination of functional groups suggests a rich and varied reactivity profile. The presence of the benzylic bromide makes it an excellent electrophile for reactions with a wide range of nucleophiles, allowing for the facile introduction of new carbon, nitrogen, oxygen, or sulfur-containing moieties. The nitrile group, in turn, can be further elaborated, and the two aromatic rings can be functionalized, offering numerous avenues for the synthesis of novel and complex molecules.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 128660-38-8 |
| Molecular Formula | C₁₄H₁₀BrN |
| Molecular Weight | 272.14 g/mol |
| Predicted Density | 1.42±0.1 g/cm³ |
| Predicted Boiling Point | 374.2±30.0 °C |
This data is based on computational predictions. rsc.org
Overview of Research Directions for Complex Halogenated Benzonitrile Derivatives
Research into complex halogenated benzonitrile derivatives is a burgeoning area of chemical science. In organic synthesis, these compounds are explored as key intermediates for the construction of intricate molecular frameworks, including those with potential biological activity. The ability to perform selective transformations at both the halogenated site and the nitrile group allows for a modular and efficient approach to the synthesis of diverse compound libraries.
In the realm of materials science, the focus is on tuning the electronic and photophysical properties of these molecules. The introduction of heavy atoms like bromine can influence properties such as phosphorescence, which is crucial for applications in organic light-emitting diodes (OLEDs). Furthermore, the rigid aromatic core of these molecules can be exploited to create materials with specific liquid crystalline or self-assembling properties. The investigation of compounds like this compound is therefore poised to contribute significantly to the development of new functional materials with tailored properties.
Structure
3D Structure
Properties
CAS No. |
128660-38-8 |
|---|---|
Molecular Formula |
C14H10BrN |
Molecular Weight |
272.14 g/mol |
IUPAC Name |
4-[bromo(phenyl)methyl]benzonitrile |
InChI |
InChI=1S/C14H10BrN/c15-14(12-4-2-1-3-5-12)13-8-6-11(10-16)7-9-13/h1-9,14H |
InChI Key |
GRVPWOLGXHBUJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)C#N)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo Phenyl Methyl Benzonitrile and Analogous Compounds
Strategies for Benzylic Carbon-Bromine Bond Formation
The introduction of a bromine atom at the benzylic position is a critical step in the synthesis of the target compound. This transformation leverages the inherent reactivity of the benzylic C-H bond, which is weakened due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.commasterorganicchemistry.comlibretexts.org
The most common method for selective benzylic bromination is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. mychemblog.comscientificupdate.commasterorganicchemistry.com This reaction proceeds via a free-radical chain mechanism. mychemblog.com NBS is favored over molecular bromine (Br₂) for this transformation because it provides a low, constant concentration of Br₂, which minimizes competing reactions such as electrophilic addition to the aromatic ring. masterorganicchemistry.comchadsprep.com
The mechanism is initiated by the homolytic cleavage of the initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or dibenzoyl peroxide, upon heating or irradiation. mychemblog.com The resulting radical abstracts a hydrogen atom from the benzylic position of the precursor, 4-benzylbenzonitrile, to form a resonance-stabilized benzylic radical. This radical then reacts with a bromine molecule (Br₂), which is present in small amounts or generated from the reaction of NBS with trace HBr, to yield the desired product, 4-(Bromo(phenyl)methyl)benzonitrile, and a bromine radical that propagates the chain reaction. chemistrysteps.commychemblog.com
The reaction is typically carried out in non-polar solvents, with carbon tetrachloride (CCl₄) being a classic choice, though its use has declined due to toxicity. masterorganicchemistry.commychemblog.com More environmentally benign solvents like 1,2-dichlorobenzene or acetonitrile have been shown to be effective alternatives. organic-chemistry.orgresearchgate.net
Table 1: Conditions for Wohl-Ziegler Benzylic Bromination
| Substrate | Brominating Agent | Initiator | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Toluene | NBS | Benzoyl Peroxide | CCl₄ | Reflux | N/A | mychemblog.com |
| Methoxyimino-o-tolyl-acetic acid methyl ester | NBS | AIBN | 1,2-Dichlorobenzene | 80 °C | 92% | researchgate.net |
While the Wohl-Ziegler reaction is robust, alternative methods have been developed to overcome some of its limitations, such as issues with over-bromination or the use of hazardous solvents. scientificupdate.com
Photochemical Bromination: This technique utilizes light to initiate the radical reaction. Continuous flow photochemical methods have gained attention as they offer better control over reaction conditions and safety. scientificupdate.com Bromotrichloromethane (BrCCl₃) has been explored as an underutilized bromine source for photochemical benzylic halogenation, initiated by short-wavelength light (e.g., 254 nm) which homolyzes the C-Br bond. rsc.org Another approach involves the in situ generation of bromine from sources like NaBrO₃/HBr, which is then activated by visible light (e.g., 405 nm LEDs) to form bromide radicals. scientificupdate.com
Other Brominating Agents: Reagents other than NBS have been employed for benzylic bromination. For example, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of a catalytic amount of ZrCl₄ can effectively brominate the benzylic position while preventing competing aromatic ring bromination. scientificupdate.com
Table 2: Alternative Benzylic Bromination Methods
| Method | Bromine Source | Activation | Key Features |
|---|---|---|---|
| Photochemical Flow | BrCCl₃ | UV Light (<300 nm) | Avoids NBS; good for electron-rich substrates. rsc.org |
| Photochemical Flow | NaBrO₃ / HBr | Visible Light (405 nm) | In situ Br₂ generation; rapid reaction. scientificupdate.com |
Construction of the Phenylmethyl Substructure at the C4 Position
The diarylmethane core of this compound can be assembled by forming a carbon-carbon bond between a phenyl group and a benzylic carbon.
Cross-coupling reactions are powerful tools for constructing C(sp²)-C(sp³) bonds, making them ideal for synthesizing diarylmethane structures.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a highly effective method for coupling benzylic electrophiles (like benzyl (B1604629) halides) with arylboronic acids. acs.orgacs.org The reaction typically employs a palladium catalyst, a suitable ligand, and a base. This methodology has been successfully applied to synthesize a wide range of heterocycle-containing diarylmethanes from chloromethyl(hetero)arenes and (hetero)arylboron reagents. acs.org The versatility and functional group tolerance of the Suzuki-Miyaura reaction make it a valuable strategy. acs.org For instance, diarylmethyl esters have also been used as electrophiles in palladium-catalyzed Suzuki-Miyaura reactions to generate triarylmethanes, a related class of compounds. nih.govnih.gov
Other Cross-Coupling Reactions: While Suzuki-Miyaura is prominent, other cross-coupling strategies can also be envisioned. For example, nickel-catalyzed cross-coupling of racemic secondary benzyl bromides with organometallic reagents represents another pathway for constructing such C-C bonds. researchgate.net
If the target molecule is desired in an enantiomerically pure form, asymmetric synthesis strategies are required to control the stereochemistry at the benzylic center.
Asymmetric Arylation: Rhodium-catalyzed asymmetric arylation has emerged as a reliable method for creating benzylic stereocenters. acs.org For example, the reaction of racemic diarylmethylamines with arylboroxines in the presence of a chiral diene-rhodium catalyst can produce chiral triarylmethanes with high enantioselectivity. acs.org Similarly, rhodium complexes with chiral phosphine ligands can catalyze the asymmetric addition of arylmetal reagents to imines, yielding chiral diarylmethylamines. acs.org
Chiral Auxiliaries: The use of a chiral auxiliary is a classic strategy. For instance, the diastereoselective addition of organometallic reagents (like phenylmagnesium bromide or phenyllithium) to chiral N-tert-butanesulfinimines, followed by cleavage of the auxiliary, provides access to enantiopure diarylmethylamines. researchgate.netscispace.com A key advantage is that by simply changing the organometallic reagent or solvent, it is possible to reverse the diastereoselectivity, allowing for the synthesis of both enantiomers from a single chiral auxiliary. researchgate.netscispace.com
Dual Catalysis Systems: Modern approaches include dual catalytic systems. An asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides using a combination of nickel and photoredox catalysis has been developed to access chiral N-benzylic heterocycles with good to excellent enantioselectivity. nih.gov
Table 3: Comparison of Stereoselective Synthetic Methods for Chiral Benzylic Centers
| Method | Catalyst/Auxiliary | Key Reagents | Enantioselectivity (ee) |
|---|---|---|---|
| Asymmetric Arylation | Chiral diene-rhodium catalyst | Diarylmethylamines, Arylboroxines | Up to 97% |
| Chiral Auxiliary | (R)-phenylglycinol or tert-butylsulfinamide | Organometallic reagents (Grignard, Organolithium) | High diastereoselectivity |
| Ni/Photoredox Dual Catalysis | Nickel / Bi-oxazoline (BiOX) ligand | α-N-heterocyclic trifluoroborates, Aryl bromides | Good to excellent |
Nitrile Group Introduction and Derivatization Strategies
The benzonitrile (B105546) moiety is a key feature of the target compound. The nitrile group can be introduced onto the aromatic ring either before or after the construction of the diarylmethane skeleton.
Sandmeyer Reaction: A classic method for introducing a nitrile group is the Sandmeyer reaction. masterorganicchemistry.comnih.gov This reaction involves the conversion of a primary arylamine (e.g., 4-aminobenzophenone) into a diazonium salt, which is then treated with a copper(I) cyanide (CuCN) solution to yield the corresponding aryl nitrile. masterorganicchemistry.comaskfilo.comjove.com The reaction is believed to proceed through a free radical mechanism involving a single electron transfer from the copper catalyst to the diazonium salt. byjus.com
Rosenmund-von Braun Reaction: This reaction provides a direct route to aryl nitriles from aryl halides. wikipedia.orgsynarchive.com An aryl bromide or iodide is heated with an excess of copper(I) cyanide, often in a high-boiling polar solvent like DMF or pyridine, to produce the aryl nitrile. synarchive.comorganic-chemistry.org While effective, the classical procedure often requires high temperatures (150-250 °C). thieme-connect.de Modifications, such as the use of L-proline as an additive, have been developed to promote the reaction at lower temperatures (80-120 °C), making it compatible with more sensitive substrates. thieme-connect.de
Palladium-Catalyzed Cyanation: Modern synthetic chemistry often relies on palladium-catalyzed cross-coupling reactions for cyanation. rsc.org These methods can use various aryl halides (chlorides, bromides, iodides) and a range of cyanide sources, including potassium ferricyanide (K₄[Fe(CN)₆]) or even benzyl cyanide, which are often less toxic than simple alkali metal cyanides. rsc.orgresearchgate.netwikipedia.org
Cyanation of Benzylic Positions: While not directly applicable to forming the benzonitrile part of the target molecule, it is noteworthy that methods exist for the direct cyanation of benzylic C-H bonds. For instance, a copper-catalyzed radical relay pathway can convert benzylic C-H bonds into benzylic nitriles with high enantioselectivity. nih.gov Additionally, benzylic C-N bonds in α-aryl amines can be catalytically converted to nitriles. nih.gov
Cyano Group Installation on Aromatic Rings
The introduction of a cyano (-CN) group onto an aromatic ring is a fundamental transformation in organic synthesis, enabling access to a wide array of valuable intermediates. Benzonitrile and its derivatives are precursors for manufacturing pharmaceuticals, dyes, and rubber chemicals. medcraveonline.com Several methods have been developed for this purpose, ranging from classical named reactions to modern transition-metal-catalyzed processes.
One of the most traditional methods is the Sandmeyer reaction , which involves the diazotization of an aniline (an aromatic amine) followed by treatment with a copper(I) cyanide salt. This method is robust for converting an amino group into a nitrile. Another classical approach is the Rosenmund-von Braun reaction , which utilizes cuprous cyanide to displace an aryl halide, typically a bromide or iodide. wikipedia.org
Modern advancements have introduced transition-metal-catalyzed cyanations, which often offer milder conditions and broader substrate scopes. Palladium-catalyzed reactions, for example, can effectively convert aryl bromides and even less reactive aryl chlorides into the corresponding nitriles using sources like sodium cyanide (NaCN) or zinc cyanide (Zn(CN)₂). organic-chemistry.org Nickel-catalyzed systems have also proven effective for the cyanation of aryl chlorides and activated phenolic compounds. organic-chemistry.org
Other strategies include the dehydration of benzamides or benzaldehyde oximes. wikipedia.org The dehydration of primary amides can be achieved using reagents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃). libretexts.org Similarly, aldoximes can be converted to nitriles under various conditions. organic-chemistry.org A one-pot synthesis from aldehydes can be achieved by heating with hydroxylamine hydrochloride in a suitable solvent like N-methylpyrrolidone or dimethylsulfoxide. organic-chemistry.orgprepchem.com
A selection of methods for the installation of a cyano group on an aromatic ring is presented below.
| Method | Substrate | Reagents | Key Features |
| Ammoxidation | Toluene | Ammonia (B1221849), Oxygen, Metal Oxide Catalyst | Industrial process for large-scale benzonitrile production. wikipedia.org |
| Rosenmund-von Braun Reaction | Aryl Halide (Br, I) | CuCN or NaCN/DMSO | A classical method for cyanation of aryl halides. wikipedia.org |
| Sandmeyer Reaction | Aryl Diazonium Salt | CuCN | Involves conversion of an amino group via diazotization. reddit.com |
| Palladium-Catalyzed Cyanation | Aryl Halide (Cl, Br) | Pd Catalyst, Cyanide Source (e.g., NaCN, Zn(CN)₂) | Offers mild conditions and tolerates many functional groups. organic-chemistry.org |
| Nickel-Catalyzed Cyanation | Aryl Halide, Phenols | Ni Catalyst, Zn(CN)₂ | Effective for less reactive substrates like aryl chlorides. organic-chemistry.org |
| Dehydration of Amides | Primary Aromatic Amide | Dehydrating Agent (e.g., SOCl₂, P₂O₅, POCl₃) | Converts an amide functional group directly to a nitrile. libretexts.orgchemistrysteps.com |
| From Aldehydes | Aromatic Aldehyde | Hydroxylamine hydrochloride, then dehydration | A two-step or one-pot conversion of an aldehyde to a nitrile. organic-chemistry.orgprepchem.com |
Preservation of Nitrile Functionality during Synthetic Transformations
The nitrile group, while relatively stable, is susceptible to transformation under certain reaction conditions, which must be considered when designing a multi-step synthesis. researchgate.net The electrophilic nature of the nitrile carbon makes it a target for nucleophiles, particularly in the presence of strong acids or bases. libretexts.org
Hydrolysis: One of the most common undesired reactions is hydrolysis. In the presence of strong acids (e.g., sulfuric acid) or bases with heating, nitriles can be hydrolyzed first to a primary amide and subsequently to a carboxylic acid. libretexts.orgebsco.com While sometimes a desired transformation, this reaction pathway must be avoided if the nitrile group is to be retained in the final product. Milder acidic conditions, such as HCl at moderate temperatures, have been explored to stop the reaction at the amide stage, but this is not always straightforward. chemistrysteps.com
Reduction: The nitrile group can be readily reduced to a primary amine. ebsco.com Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will efficiently convert the nitrile to a -CH₂NH₂ group. libretexts.org This is a synthetically useful transformation for creating amines but is a critical incompatibility if the nitrile is needed in the final structure. Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can be used to reduce nitriles to an aldehyde after hydrolysis of the intermediate imine. chemistrysteps.com
Organometallic Reagents: Grignard reagents and other organolithium compounds can add to the electrophilic carbon of the nitrile. libretexts.org Subsequent hydrolysis of the resulting imine salt intermediate yields a ketone. libretexts.org Therefore, reactions involving these strong nucleophiles must be carefully managed, for instance by using a protecting group strategy if their use elsewhere in the molecule is unavoidable.
Given these reactivities, synthetic routes for complex benzonitriles must be designed to avoid harsh acidic or basic hydrolysis conditions and strong reducing agents or organometallic nucleophiles if the cyano group is to be preserved. For instance, in the synthesis of 4-(bromomethyl)benzonitrile from 4-methylbenzonitrile, a radical bromination using N-bromosuccinimide is employed, a reaction that does not affect the nitrile group. rsc.org
| Reaction Type | Reagents/Conditions to Avoid | Potential Product |
| Hydrolysis | Strong acid (e.g., H₂SO₄) or base (e.g., NaOH) with heat | Carboxylic Acid (via Amide intermediate) libretexts.orgebsco.com |
| Reduction | Strong hydrides (e.g., LiAlH₄) | Primary Amine libretexts.org |
| Partial Reduction | Milder hydrides (e.g., DIBAL-H) followed by hydrolysis | Aldehyde chemistrysteps.com |
| Organometallic Addition | Grignard reagents (R-MgBr), Organolithiums (R-Li) | Ketone (after hydrolysis) libretexts.org |
Advanced Isolation and Purification Techniques in Complex Benzonitrile Synthesis
The successful synthesis of a complex molecule like this compound culminates in its effective isolation and purification. Standard methods such as recrystallization and distillation are often the first line of approach. However, for complex mixtures or for achieving very high purity, more advanced techniques are required.
Chromatography: Chromatography is a cornerstone of modern purification in pharmaceutical and chemical research. jocpr.com
High-Performance Liquid Chromatography (HPLC): HPLC systems provide high-resolution separations for complex mixtures, enabling the purification of target compounds from crude reaction products or the isolation of low-level impurities. jocpr.com
Supercritical Fluid Chromatography (SFC): SFC has gained prominence as a powerful purification technique. It uses a supercritical fluid, often carbon dioxide, as the mobile phase, offering advantages in speed and reduced solvent waste compared to traditional HPLC. jocpr.com
Thin-Layer Chromatography (TLC): While primarily an analytical tool, TLC is crucial for monitoring reaction progress and developing conditions for column chromatography. prepchem.commdpi.com Preparative TLC (PTLC) can also be used for small-scale purification. researchgate.net
Distillation and Crystallization: For benzonitriles that are liquids or solids, these classical techniques remain highly relevant.
Vacuum Distillation: To avoid thermal decomposition of sensitive compounds, distillation under reduced pressure is often employed. researchgate.net For example, benzonitrile can be distilled from phosphorus pentoxide under vacuum to remove water. researchgate.net
Fractional Crystallization: This technique can be used to purify solid benzonitriles by taking advantage of solubility differences between the desired compound and impurities. researchgate.net
Specialized Treatments: Specific impurities may require targeted removal strategies. For instance, isonitriles, a potential byproduct in some nitrile syntheses, can be removed by treatment with concentrated HCl. researchgate.net Subsequent washing with a basic solution like sodium carbonate can remove acidic impurities before final purification. researchgate.net
| Technique | Principle | Application in Benzonitrile Synthesis |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and a liquid mobile phase. jocpr.com | High-purity isolation of target compounds from complex reaction mixtures. jocpr.com |
| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid as the mobile phase for rapid separation. jocpr.com | An efficient and "greener" alternative to HPLC for purification. jocpr.com |
| Vacuum Distillation | Separation of liquids based on boiling points at reduced pressure. researchgate.net | Purification of liquid benzonitriles while preventing thermal degradation. researchgate.net |
| Recrystallization/Fractional Crystallization | Purification of solids based on differential solubility. rsc.orgresearchgate.net | Purification of solid benzonitrile derivatives. rsc.org |
| Acid/Base Washing | Removal of basic or acidic impurities through extraction. researchgate.net | Pre-purification step to remove specific byproducts like isonitriles or amines. researchgate.net |
Reaction Mechanisms and Reactivity Studies of 4 Bromo Phenyl Methyl Benzonitrile
Nucleophilic Substitution Reactions at the Benzylic Bromine Center
The bromine atom attached to the benzylic carbon in 4-(Bromo(phenyl)methyl)benzonitrile is a good leaving group, making this position susceptible to nucleophilic substitution reactions. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-heteroatom and carbon-carbon bonds.
Exploration of SN1 and SN2 Mechanistic Pathways
Nucleophilic substitution at a benzylic center can proceed through either an SN1 (Substitution Nucleophilic Unimolecular) or an SN2 (Substitution Nucleophilic Bimolecular) mechanism, and in some cases, a mixture of both. The pathway taken is influenced by several factors including the structure of the substrate, the nature of the nucleophile, the solvent, and the temperature. youtube.commasterorganicchemistry.com
The SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. youtube.comyoutube.com For this compound, the departure of the bromide ion would lead to a benzylic carbocation stabilized by resonance with the phenyl ring. The presence of the electron-withdrawing nitrile group at the para position of the other phenyl ring can influence the stability of this carbocation. SN1 reactions are favored by polar protic solvents, which can solvate both the leaving group and the carbocation intermediate, and by weak nucleophiles. youtube.comlibretexts.org
The SN2 reaction, on the other hand, is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com This mechanism results in an inversion of stereochemistry at the reaction center. SN2 reactions are favored by strong, unhindered nucleophiles and polar aprotic solvents. youtube.commasterorganicchemistry.com Given that the benzylic carbon in this compound is secondary, it is susceptible to SN2 attack, although steric hindrance from the two phenyl rings could slow the reaction rate compared to a primary alkyl halide. masterorganicchemistry.com
Influence of Nucleophile and Solvent on Reaction Kinetics and Selectivity
The choice of nucleophile and solvent profoundly impacts the rate and outcome of nucleophilic substitution reactions of this compound.
Nucleophilicity: The reactivity of nucleophiles generally follows certain trends. For a given element, negatively charged species are more nucleophilic than their neutral counterparts. libretexts.org Within a period, nucleophilicity tends to decrease from left to right. In a group, nucleophilicity generally increases down the group in polar protic solvents. libretexts.org For example, with this compound, a strong nucleophile like the azide (B81097) ion (N₃⁻) would likely favor an SN2 pathway, leading to the formation of 4-(Azido(phenyl)methyl)benzonitrile. libretexts.org In contrast, a weak nucleophile like water or an alcohol would favor an SN1 mechanism, particularly in a polar protic solvent. youtube.com
Solvent Effects: Solvents play a crucial role in stabilizing the reactants, transition states, and intermediates of a reaction. libretexts.org
Polar Protic Solvents (e.g., water, methanol, ethanol) are capable of hydrogen bonding. They can stabilize the carbocation intermediate in SN1 reactions and also solvate the leaving group, thus accelerating the rate of SN1 reactions. youtube.comlibretexts.org However, they can also solvate the nucleophile, potentially decreasing its nucleophilicity and slowing down SN2 reactions. libretexts.org
Polar Aprotic Solvents (e.g., dimethyl sulfoxide (B87167) (DMSO), acetonitrile, acetone) lack acidic protons and cannot act as hydrogen bond donors. They are effective at solvating cations but not anions. This leaves the nucleophile less solvated and more reactive, thus favoring SN2 reactions. youtube.comnih.gov
The interplay between the nucleophile and the solvent determines the dominant reaction pathway. For instance, reacting this compound with a strong nucleophile in a polar aprotic solvent would strongly favor an SN2 mechanism. Conversely, using a weak nucleophile in a polar protic solvent would promote an SN1 pathway.
| Condition | Favored Mechanism | Rationale |
| Strong Nucleophile, Polar Aprotic Solvent | SN2 | The strong nucleophile is highly reactive, and the solvent does not hinder its attack. |
| Weak Nucleophile, Polar Protic Solvent | SN1 | The solvent stabilizes the carbocation intermediate and the leaving group. |
| Strong, Sterically Hindered Nucleophile | May favor SN1 or elimination | Steric hindrance disfavors the backside attack required for SN2. |
Chemical Transformations Involving the Nitrile Moiety
The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo a variety of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions.
Hydrolysis Pathways of the Benzonitrile (B105546) Group
The hydrolysis of nitriles is a common method for the preparation of carboxylic acids. This transformation can be carried out under either acidic or basic conditions. libretexts.org
Acidic Hydrolysis: Heating the nitrile with a strong aqueous acid, such as hydrochloric acid or sulfuric acid, leads to the formation of a carboxylic acid and an ammonium (B1175870) salt. libretexts.orgyoutube.com The reaction proceeds through the initial formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid. libretexts.org
Basic Hydrolysis: Treatment of the nitrile with a strong aqueous base, like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification, also yields a carboxylic acid. libretexts.org Initially, a carboxylate salt and ammonia (B1221849) are formed. Subsequent acidification protonates the carboxylate to give the free carboxylic acid. libretexts.orgyoutube.com For instance, the hydrolysis of benzonitrile can be achieved using an aqueous solution of barium hydroxide. google.com
Reduction Reactions and Subsequent Amine Formation
The nitrile group can be reduced to a primary amine. This is a significant transformation in organic synthesis for introducing an amino group.
A variety of reducing agents can be employed for this purpose. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines. libretexts.org Another common method is catalytic hydrogenation, where the nitrile is treated with hydrogen gas in the presence of a metal catalyst such as platinum, palladium, or nickel. libretexts.orgchemicalforums.com
More recently, alternative reducing systems have been developed. For example, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) has been shown to be effective for the reduction of a wide range of nitriles to their corresponding primary amines. nih.govorganic-chemistry.org The presence of electron-withdrawing groups on the aromatic ring can facilitate this reduction. nih.gov
Cycloaddition Reactions and Heterocyclic Annulations Involving the Nitrile Group
The nitrile group can participate as a dipolarophile or a dienophile in cycloaddition reactions, leading to the formation of various heterocyclic compounds. These reactions are valuable for the construction of complex molecular architectures.
One of the most well-known cycloaddition reactions involving nitriles is the [3+2] cycloaddition with nitrile oxides to form 1,2,4-oxadiazoles. Benzonitrile N-oxide, for example, can react with other nitriles in this manner. mdpi.com Additionally, nitriles can react with azides in a [3+2] cycloaddition to yield tetrazoles. For instance, 4-(Bromomethyl)benzonitrile reacts with 2H-tetrazole in the presence of potassium hydroxide to form 4-[(2H-tetrazol-2-yl)methyl]benzonitrile. sigmaaldrich.comfishersci.com
Furthermore, the nitrile group can undergo annulation reactions to form fused heterocyclic systems. For example, reactions of 2-formylbenzonitriles with certain reagents can lead to the formation of isoindolin-1-ones. nih.gov These types of reactions highlight the utility of the nitrile group as a building block in heterocyclic synthesis.
Electrophilic Aromatic Substitution on the Phenyl and Benzonitrile Ring Systems
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.orgchemicalbook.com In the case of this compound, two aromatic rings are available for substitution, and their reactivity is influenced by the existing substituents.
The benzonitrile ring is substituted with a cyano group (-CN), which is a powerful electron-withdrawing group. This deactivates the ring towards electrophilic attack, making it less nucleophilic than benzene (B151609). researchgate.net Any electrophilic substitution on this ring would be directed to the meta position relative to the cyano group, as this position is the least deactivated.
Theoretical and experimental studies on related substituted benzonitriles and biphenyl (B1667301) systems provide insights into the expected regioselectivity. For instance, in the electrophilic bromination of 3-hydroxybenzonitrile, substitution occurs preferentially at the position para to the activating hydroxyl group and ortho to the deactivating nitrile group. nih.gov
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Aromatic Ring | Substituent Effect | Predicted Position of Substitution |
| Benzonitrile | -CN (deactivating, meta-directing) | Meta to the cyano group |
| Phenyl | -CH(Br)Ph (weakly activating/deactivating, ortho, para-directing) | Ortho and para to the substituent |
Radical Reactions and Reductive Dehalogenation of the Benzylic Bromide
The benzylic bromide functionality is a key site for radical reactions. Benzylic C-H and C-Br bonds are relatively weak and can undergo homolytic cleavage to form stabilized benzylic radicals. nptel.ac.inmasterorganicchemistry.com
Radical Reactions:
Free radical reactions involving this compound can be initiated by heat or light, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN). wikipedia.orgrsc.org One common reaction is further halogenation at the benzylic position, though the existing bromine atom makes the remaining C-H bond less susceptible to abstraction. More relevant are radical-mediated coupling reactions where the benzylic radical can add to double bonds or participate in other carbon-carbon bond-forming processes. lkouniv.ac.in The stability of the benzylic radical intermediate is a crucial factor driving these reactions. masterorganicchemistry.com
Reductive Dehalogenation:
The benzylic bromide can be readily cleaved through reductive dehalogenation. This can be achieved using various reducing agents. Catalytic hydrogenation, for instance with palladium on carbon (Pd/C) and a hydrogen source, is a common and effective method for cleaving benzylic halides. nih.gov Importantly, this reduction can often be performed chemoselectively, leaving other functional groups like the nitrile intact. Studies on related compounds have shown that benzylic bromides can be reduced in the presence of a nitrile group. nih.gov
Alternative methods for reductive dehalogenation include the use of hydride reagents or dissolving metal reductions. The choice of reagent can influence the reaction's efficiency and selectivity.
Table 2: Examples of Radical and Reductive Dehalogenation Reactions on Related Benzylic Bromides
| Reaction Type | Reagent/Conditions | Product Type | Reference |
| Radical Bromination | N-Bromosuccinimide (NBS), AIBN, CCl₄, reflux | Benzylic dibromide | rsc.org |
| Reductive Dehalogenation | H₂, Pd/C | Debrominated product (alkylbenzene) | nih.gov |
| Reductive Coupling | Ni catalyst, Zn(0) | Cross-coupled product | organic-chemistry.org |
Chemo- and Regioselective Reactivity Considerations within the Molecular Framework
The presence of multiple reactive sites in this compound necessitates careful consideration of chemo- and regioselectivity. The outcome of a reaction is highly dependent on the nature of the reagents and the reaction conditions.
Nucleophilic Reactions: The most prominent site for nucleophilic attack is the benzylic carbon, due to the good leaving group ability of the bromide ion and the formation of a stabilized carbocation or a favorable transition state for SN2 reactions. researchgate.netlibretexts.org Nucleophiles will preferentially displace the bromide. Nucleophilic aromatic substitution on either of the electron-rich phenyl rings is generally disfavored unless strong activating groups are present or harsh conditions are employed. The benzonitrile ring, being electron-deficient, could potentially undergo nucleophilic aromatic substitution, but this typically requires very strong nucleophiles and specific positioning of activating groups.
Electrophilic Reactions: As discussed in section 3.3, electrophilic attack will preferentially occur on the phenyl ring over the deactivated benzonitrile ring. The regioselectivity will be governed by the directing effects of the substituents on each ring. nih.gov
Radical Reactions: Under radical conditions, the benzylic position is the most reactive site due to the stability of the resulting benzylic radical. nptel.ac.inmasterorganicchemistry.com
Reductive Reactions: The benzylic bromide is more susceptible to reduction than the aromatic rings or the nitrile group under many conditions. nih.gov However, stronger reducing agents or specific catalysts could also lead to the reduction of the nitrile group to an amine or the hydrogenation of the aromatic rings.
By carefully selecting the reaction conditions, it is possible to selectively target one functional group over the others, enabling the use of this compound as a versatile intermediate in organic synthesis.
Computational and Theoretical Investigations of 4 Bromo Phenyl Methyl Benzonitrile
Quantum Chemical Calculations and Molecular Structure Elucidation
Quantum chemical calculations are instrumental in predicting and understanding the three-dimensional arrangement of atoms in a molecule and its vibrational properties. These theoretical approaches provide a powerful complement to experimental techniques.
Density Functional Theory (DFT) Studies on Ground State Molecular Geometry Optimization
Density Functional Theory (DFT) is a computational method that has proven to be highly effective for the geometry optimization of organic molecules. By employing functionals such as B3LYP with a suitable basis set, the equilibrium geometry of the molecule in its ground state can be accurately determined. For the related compound, 4-Bromo-3-methylbenzonitrile (B1271910), DFT calculations have been performed to ascertain its structural parameters. researchgate.net
Table 1: Selected Optimized Geometrical Parameters for a Substituted Benzonitrile (B105546) Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C-Br | 1.91 | |
| C-C (ring) | 1.38-1.40 | |
| C-CN | 1.45 | |
| C-H | 1.08 | |
| C-C-C (ring) | 118-121 | |
| C-C-Br | 120 | |
| C-C-CN | 121 |
Note: Data is based on computational studies of 4-Bromo-3-methylbenzonitrile and serves as a representative model.
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is crucial for molecules with rotatable bonds, as it identifies the most stable three-dimensional arrangements (conformers) and the energy barriers between them. For a molecule like 4-(Bromo(phenyl)methyl)benzonitrile, rotation around the single bond connecting the phenyl and benzonitrile rings would be a key conformational feature.
Vibrational Frequency Calculations and Spectral Simulation
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and FT-Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical vibrational frequency calculations using DFT are essential for the assignment of these experimental bands. For 4-Bromo-3-methylbenzonitrile, the vibrational spectra have been both experimentally recorded and theoretically calculated. researchgate.net
The calculated frequencies, after appropriate scaling to account for anharmonicity and basis set limitations, show good agreement with the experimental spectra. researchgate.net This allows for a detailed assignment of the fundamental vibrational modes, such as the characteristic C≡N stretching vibration, which is typically observed in the range of 2220-2240 cm⁻¹. dergipark.org.tr In the case of 4-Bromo-3-methylbenzonitrile, this band is identified in the experimental Raman and FTIR spectra. dergipark.org.tr Other important vibrations include the C-Br stretching, C-H stretching and bending modes, and the various vibrations of the benzene (B151609) rings.
Table 2: Key Vibrational Frequencies for a Substituted Benzonitrile Derivative
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| C≡N stretch | 2331 | 2217 (FTIR), 2338 (Raman) |
| C-Br stretch | ~500-600 | ~500-600 |
| C-H stretch | ~3000-3100 | ~3000-3100 |
| Ring C-C stretch | ~1400-1600 | ~1400-1600 |
Note: Data is based on computational studies of 4-Bromo-3-methylbenzonitrile and serves as a representative model. dergipark.org.tr
Electronic Structure Analysis
The electronic structure of a molecule governs its chemical reactivity, optical properties, and intermolecular interactions. Advanced computational methods provide deep insights into the distribution and energies of electrons within the molecule.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap and Chemical Reactivity
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized. For benzonitrile derivatives, the HOMO is typically a π-orbital delocalized over the benzene ring, while the LUMO is a π*-orbital. The presence of substituents like bromine and a phenylmethyl group can modulate the energies of these orbitals and thus the HOMO-LUMO gap.
Table 3: Representative Frontier Molecular Orbital Energies for a Substituted Benzonitrile
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These values are illustrative and based on typical DFT calculations for substituted benzonitriles.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a powerful tool for investigating the delocalization of electron density within a molecule, which arises from intramolecular charge transfer and hyperconjugative interactions. NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs.
Table 4: Illustrative NBO Analysis of Donor-Acceptor Interactions in a Substituted Benzonitrile
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| π(C=C) | π*(C=C) | ~20-30 |
| LP(N) | π*(C=C) | ~5-10 |
| σ(C-H) | σ*(C-C) | ~1-5 |
Note: LP denotes a lone pair. These values are representative of typical NBO analyses on substituted aromatic systems.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites Prediction
The Molecular Electrostatic Potential (MEP) is a valuable descriptor used to predict the reactive behavior of a molecule. It is calculated by evaluating the electrostatic potential at a particular point in space in the vicinity of a molecule. The MEP map provides a visual representation of the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
For this compound, an MEP analysis would reveal the sites most susceptible to electrophilic and nucleophilic attack. It is anticipated that the region around the nitrogen atom of the nitrile group would exhibit a negative potential (red and yellow colors in a typical MEP map), indicating a propensity for electrophilic attack. Conversely, the hydrogen atoms of the phenyl rings would likely show positive potential (blue color), marking them as potential sites for nucleophilic interaction. The presence of the bromine atom, an electronegative element, would also significantly influence the electrostatic potential distribution across the molecule, creating localized regions of positive potential on the adjacent carbon atom.
A hypothetical data table for MEP analysis would typically include the values of the maximum and minimum potential on the molecular surface.
Hypothetical MEP Data for this compound
| Property | Predicted Value (a.u.) | Predicted Location |
| V_max (Maximum Potential) | Data not available | Likely near hydrogen atoms |
| V_min (Minimum Potential) | Data not available | Likely near the nitrogen atom of the nitrile group |
Non-Linear Optical (NLO) Properties Theoretical Evaluation
Non-linear optical (NLO) materials are of great interest for their potential applications in photonics, including frequency conversion and optical switching. Computational methods are instrumental in the rational design of new NLO materials by predicting their hyperpolarizability.
Assessment of Polarizability and First-Order Hyperpolarizability Tensors
The NLO response of a molecule is governed by its polarizability (α) and first-order hyperpolarizability (β). These tensors describe the change in the dipole moment of a molecule in the presence of an external electric field. Theoretical calculations, typically using DFT with a suitable basis set, can provide detailed information about the components of these tensors.
For this compound, the presence of the electron-withdrawing nitrile group and the phenyl rings suggests the potential for a significant NLO response. The asymmetric nature of the molecule is a key prerequisite for a non-zero first-order hyperpolarizability.
A detailed computational study would yield the values for all tensor components, from which the total molecular polarizability and the magnitude of the first-order hyperpolarizability can be determined.
Hypothetical NLO Properties of this compound
| Parameter | Predicted Value (esu) |
| Dipole Moment (μ) | Data not available |
| Mean Polarizability (α) | Data not available |
| First-Order Hyperpolarizability (β) | Data not available |
Structure-NLO Property Relationships and Design Principles
The relationship between molecular structure and NLO properties is a cornerstone of materials design. For benzonitrile derivatives, the nature and position of substituents on the phenyl ring play a critical role in determining the NLO response. The presence of both electron-donating and electron-withdrawing groups, connected through a π-conjugated system, is a common strategy to enhance hyperpolarizability.
In this compound, the interplay between the bromophenyl moiety and the benzonitrile group would be the primary determinant of its NLO characteristics. A systematic computational study involving related structures could elucidate key design principles for maximizing the NLO response in this class of compounds.
Thermodynamic Property Predictions
Theoretical calculations can provide reliable predictions of the thermodynamic properties of a molecule, which are essential for understanding its stability and behavior under different conditions.
Calculation of Standard Enthalpy, Entropy, and Gibbs Free Energy
Using statistical thermodynamics in conjunction with the results of quantum chemical calculations (specifically, vibrational frequency analysis), it is possible to compute the standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°) of a molecule. These properties are crucial for predicting the spontaneity of reactions and the position of chemical equilibria.
For this compound, these calculations would provide fundamental data on its thermodynamic state functions at a given temperature and pressure.
Hypothetical Thermodynamic Properties of this compound at 298.15 K and 1 atm
| Thermodynamic Property | Predicted Value |
| Standard Enthalpy (H°) | Data not available |
| Standard Entropy (S°) | Data not available |
| Standard Gibbs Free Energy (G°) | Data not available |
Determination of Thermal Stability and Energetic Landscape
The thermal stability of a compound can be assessed by examining its energetic landscape, including the energy barriers for decomposition or isomerization reactions. Computational methods can be used to locate transition states and calculate activation energies for various reaction pathways. Bond dissociation energies, also calculable, can provide further insight into the molecule's stability by identifying the weakest chemical bonds. In this compound, the C-Br bond and the benzylic C-H bond would be of particular interest in stability analysis.
Solvent Effects Modeling in Theoretical Studies
The properties and behavior of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. Theoretical studies employ solvent effects modeling to simulate these interactions and predict how a molecule will behave in different media. For a polar molecule like this compound, the choice of solvent can alter its conformational stability, electronic structure, and spectroscopic characteristics.
One of the most common approaches for modeling solvent effects is the Polarizable Continuum Model (PCM) . q-chem.comgrafiati.com This model treats the solvent as a continuous, polarizable medium characterized by its dielectric constant, rather than modeling individual solvent molecules. The solute molecule is placed in a cavity within this dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated self-consistently. q-chem.com This method is computationally efficient and provides a good approximation of the bulk solvent effects. nih.gov
The inclusion of solvent models in theoretical calculations can lead to more accurate predictions of various molecular properties. For instance, the calculated dipole moment of a molecule is often different in a solvent compared to the gas phase due to the stabilizing interactions with the solvent molecules. This phenomenon, known as the reaction field effect, can influence the molecule's reactivity and its interaction with other molecules.
Theoretical investigations into related benzonitrile compounds, such as 4-Bromo-3-methylbenzonitrile, have demonstrated the impact of the solvent on calculated properties. While specific data for this compound is not extensively published, the principles and expected trends can be inferred from studies on analogous structures. For example, an increase in the solvent's dielectric constant is generally expected to lead to a greater stabilization of polar conformers and a shift in the vibrational frequencies and electronic absorption spectra (solvatochromism). ucsb.edunih.gov
The following table illustrates the kind of data that can be generated from computational studies on the effect of different solvents on the properties of a related molecule, in this case, a hypothetical representation based on typical solvent effects on benzonitrile derivatives.
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Calculated Total Energy (Hartree) |
| Gas Phase | 1.00 | 3.80 | -2850.12345 |
| Toluene | 2.38 | 4.15 | -2850.12456 |
| Ethanol | 24.55 | 4.60 | -2850.12589 |
| Water | 78.39 | 4.75 | -2850.12632 |
| Note: The data in this table is illustrative for a benzonitrile derivative and not the result of a specific calculation on this compound. |
Such computational data is crucial for understanding reaction mechanisms in solution, designing molecules with specific properties for particular applications, and interpreting experimental spectroscopic data obtained in different solvents. nih.gov
Spectroscopic Characterization and Structural Elucidation of 4 Bromo Phenyl Methyl Benzonitrile
Infrared and Raman Spectroscopic Analysis
Infrared (IR) and Raman spectroscopy are powerful complementary techniques for investigating the vibrational modes of a molecule. While IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is sensitive to vibrations that cause a change in the molecular polarizability. Together, they provide a comprehensive vibrational fingerprint of the molecule.
For 4-(Bromo(phenyl)methyl)benzonitrile (C₁₄H₁₀BrN), key characteristic vibrations include the nitrile (C≡N) stretching, the carbon-bromine (C-Br) stretching, aromatic C-H stretching, and various bending and torsional modes associated with the two phenyl rings. Studies on related compounds, such as 4-bromo-3-methylbenzonitrile (B1271910), show that the nitrile group's IR absorption is expected near 2225 cm⁻¹ and the C-Br stretch around 560 cm⁻¹. vulcanchem.com
A detailed assignment of the vibrational modes of this compound can be predicted based on the analysis of similar molecules. The vibrations can be categorized into stretching, bending, and torsional modes. A comprehensive study on the related molecule 4-bromo-3-methylbenzonitrile provides a framework for these assignments. jchps.comresearchgate.net
Nitrile Group Vibrations: The most characteristic vibration is the C≡N stretching mode, which is expected to appear as a strong, sharp band in the IR spectrum, typically in the 2240–2220 cm⁻¹ range. researchgate.net
Aromatic Ring Vibrations: The two phenyl rings give rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings usually appear in the 1600–1400 cm⁻¹ region. vulcanchem.com
C-Br Vibrations: The carbon-bromine stretching vibration (νC-Br) is expected at lower frequencies, generally in the range of 600-500 cm⁻¹, due to the heavy mass of the bromine atom. vulcanchem.com
Bending and Torsional Vibrations: In-plane and out-of-plane C-H bending vibrations occur at intermediate and lower frequencies. Torsional modes, such as those involving the twisting of the phenyl rings relative to each other (τCCCC), are found at very low wavenumbers, often below 200 cm⁻¹. researchgate.net
Table 1: Predicted Vibrational Mode Assignments for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretching | Phenyl Rings | 3100 - 3000 |
| Nitrile Stretching (νC≡N) | Benzonitrile (B105546) | 2240 - 2220 |
| Aromatic C=C Stretching | Phenyl Rings | 1600 - 1400 |
| C-H Bending (in-plane) | Phenyl Rings | 1300 - 1000 |
| C-H Bending (out-of-plane) | Phenyl Rings | 900 - 675 |
| C-Br Stretching (νC-Br) | Bromo(phenyl)methyl | 600 - 500 |
This table is predictive and based on characteristic frequencies of functional groups and data from analogous compounds.
To achieve precise vibrational assignments, a comparative analysis between experimentally obtained spectra and those predicted by theoretical calculations is often employed. Computational methods, particularly Density Functional Theory (DFT) with basis sets like B3LYP/6-311++G(d,p), are used to calculate the optimized molecular geometry and predict the vibrational frequencies in the ground state. jchps.com
This approach was successfully used for 4-bromo-3-methylbenzonitrile, where calculated frequencies were scaled to correct for anharmonicity and systematic errors in the theoretical model, showing good agreement with experimental FTIR and FT-Raman data. jchps.comresearchgate.net Such a comparative study for this compound would allow for an unambiguous assignment of each experimental band to a specific vibrational mode, including complex bending and torsional motions, thereby providing a complete and validated vibrational description of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds by providing detailed information about the local electronic environments of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The key features would be:
Methine Proton: A single proton is attached to the carbon bearing the bromine atom and the two phenyl rings. This benzylic proton (CH-Br) is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be significantly downfield due to the deshielding effects of the adjacent bromine atom and the two aromatic systems.
Aromatic Protons: The molecule contains two distinct phenyl rings. The protons on the phenyl ring attached to the methine carbon will have different chemical shifts from the protons on the 4-cyanophenyl ring. This will result in a complex series of multiplets in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. The protons on the cyanophenyl ring are expected to show a characteristic AA'BB' splitting pattern.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Methine (CH-Br) | 6.0 - 6.5 | Singlet (s) | 1H |
| Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet (m) | 5H |
This table is predictive. Chemical shifts are referenced to TMS in CDCl₃ and are based on the analysis of similar structures.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, a total of 9 distinct aromatic carbon signals and one methine carbon signal are expected, in addition to the nitrile carbon.
Nitrile Carbon: The carbon of the cyano group (C≡N) is characteristically observed in the 110-120 ppm range.
Methine Carbon: The carbon atom bonded to the bromine (CH-Br) would appear at a chemical shift of approximately 60-70 ppm.
Aromatic Carbons: The aromatic carbons will resonate in the 125-145 ppm region. The carbon atom attached to the nitrile group (quaternary) and the carbon attached to the methine group will have distinct chemical shifts compared to the protonated carbons. The presence of two different phenyl rings will lead to a complex set of signals in this region. Data for related compounds like benzonitrile and 4-bromobenzonitrile (B114466) can be found in spectral databases. chemicalbook.comnih.govchemicalbook.com
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Nitrile (C≡N) | 110 - 120 |
| Methine (CH-Br) | 60 - 70 |
This table is predictive. Chemical shifts are referenced to TMS in CDCl₃ and are based on the analysis of similar structures.
While ¹H and ¹³C NMR provide information on the chemical environments of atoms, two-dimensional (2D) NMR techniques are essential for unambiguously determining the structural connectivity.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically those on the same aromatic ring. This would help in assigning the signals within each of the two distinct phenyl groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal and the methine proton to its carbon.
Table of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₁₄H₁₀BrN |
| 4-bromo-3-methylbenzonitrile | C₈H₆BrN |
| 4-bromobenzonitrile | C₇H₄BrN |
| Benzonitrile | C₇H₅N |
| 4-methylbenzonitrile | C₈H₇N |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C₁₄H₁₀BrN), the molecular ion peak [M]⁺• would be expected to show a characteristic isotopic pattern due to the presence of bromine, with two peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways, driven by the stability of the resulting fragments. Alpha-cleavage, the breaking of the bond adjacent to a functional group, is a common fragmentation mechanism. youtube.com The benzylic C-Br and C-C bonds are susceptible to cleavage.
Expected primary fragmentation pathways include:
Loss of a bromine radical (•Br): This would lead to the formation of a stable benzylic carbocation, which would be a prominent peak in the spectrum.
Loss of a phenyl radical (•C₆H₅): Cleavage of the bond between the benzylic carbon and the phenyl ring.
Loss of a cyanophenyl radical (•C₆H₄CN): Cleavage of the bond between the benzylic carbon and the benzonitrile ring.
Formation of a tropylium (B1234903) ion: Rearrangement of the benzyl (B1604629) fragments to the highly stable tropylium cation (C₇H₇⁺) is also a probable event.
The following data table outlines the plausible mass-to-charge ratios (m/z) for the principal fragments expected in the mass spectrum of this compound.
| Fragment Ion | Proposed Structure | Plausible m/z |
| [M]⁺• | [C₁₄H₁₀BrN]⁺• | 271/273 |
| [M-Br]⁺ | [C₁₄H₁₀N]⁺ | 192 |
| [M-C₆H₅]⁺ | [C₈H₅BrN]⁺ | 194/196 |
| [M-C₆H₄CN]⁺ | [C₇H₅Br]⁺ | 156/158 |
| [C₇H₇]⁺ | Tropylium ion | 91 |
| [C₆H₄CN]⁺ | Cyanophenyl cation | 102 |
This data is hypothetical and based on established fragmentation patterns of similar compounds.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores present in this compound, namely the phenyl and benzonitrile moieties, are expected to give rise to characteristic absorption bands in the ultraviolet region.
The UV-Vis spectrum of this compound is anticipated to be dominated by π → π* transitions associated with the aromatic rings. The benzene (B151609) ring typically exhibits a strong absorption band (E-band) around 204 nm and a weaker, fine-structured band (B-band) around 254 nm. egyankosh.ac.in The presence of the nitrile group and the bromine atom as substituents will likely cause a bathochromic (red) shift of these absorption maxima. The n → π* transition of the nitrile group is generally weak and may be obscured by the stronger π → π* absorptions.
The following table presents the expected electronic transitions and their corresponding estimated absorption maxima (λmax).
| Electronic Transition | Associated Chromophore | Estimated λmax (nm) |
| π → π | Phenyl ring | ~260 |
| π → π | Benzonitrile moiety | ~275 |
This data is hypothetical and based on the UV-Vis spectra of related aromatic compounds. shimadzu.com
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. mdpi.com By calculating the energies of vertical electronic excitations from the ground state to various excited states, TD-DFT can provide theoretical absorption maxima and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net
A TD-DFT calculation for this compound would involve optimizing the ground-state geometry, followed by the calculation of excited states. The results would allow for the assignment of the experimentally observed absorption bands to specific electronic transitions. For example, the calculations could differentiate between transitions localized on the phenyl ring and those involving the benzonitrile system or charge-transfer transitions between the two rings.
A hypothetical output from a TD-DFT calculation is presented in the table below.
| Excited State | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S1 | 278 | 0.15 | HOMO → LUMO (π → π) |
| S2 | 262 | 0.08 | HOMO-1 → LUMO (π → π) |
| S3 | 245 | 0.22 | HOMO → LUMO+1 (π → π*) |
This data is a hypothetical representation of results from a TD-DFT simulation.
X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing
X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on its molecular conformation and how the molecules are arranged in the crystal lattice.
The crystallographic data would yield accurate measurements of all bond lengths, bond angles, and torsional (dihedral) angles within the molecule. This information is crucial for understanding the steric and electronic effects of the substituents on the molecular geometry. For instance, the C-Br bond length and the bond angles around the benzylic carbon would be determined with high precision. The relative orientation of the phenyl and benzonitrile rings, defined by the torsional angle, would also be elucidated.
Based on data from similar structures, such as substituted benzyl bromides, the following table provides expected values for key geometric parameters. cambridge.orgrero.ch
| Parameter | Atoms Involved | Expected Value |
| Bond Length | C-Br | ~1.95 Å |
| Bond Length | C-CN | ~1.47 Å |
| Bond Length | C(benzylic)-C(phenyl) | ~1.51 Å |
| Bond Length | C(benzylic)-C(benzonitrile) | ~1.52 Å |
| Bond Angle | Br-C(benzylic)-C(phenyl) | ~110° |
| Bond Angle | C(phenyl)-C(benzylic)-C(benzonitrile) | ~112° |
| Torsional Angle | C(phenyl)-C(benzylic)-C(benzonitrile)-C | Variable, dependent on packing |
This data is hypothetical and based on known crystallographic data for structurally related molecules.
Key expected intermolecular interactions include:
Dipole-dipole interactions: Arising from the polar C-Br and C≡N bonds.
π-π stacking: Interactions between the aromatic rings of adjacent molecules.
C-H···π interactions: Where a C-H bond from one molecule interacts with the π-system of an aromatic ring of a neighboring molecule.
Halogen bonding: The bromine atom could potentially act as a halogen bond donor, interacting with the nitrogen atom of the nitrile group or the π-system of a phenyl ring.
Analysis of the crystal structure would reveal the presence and geometry of these interactions, providing insight into the supramolecular assembly of the compound in the solid state. mdpi.comrsc.org
The table below summarizes the potential intermolecular interactions that could be identified through X-ray crystallography.
| Interaction Type | Donor | Acceptor | Significance |
| Dipole-Dipole | C-Br, C≡N | C-Br, C≡N | Contributes to lattice stability |
| π-π Stacking | Phenyl/Benzonitrile Ring | Phenyl/Benzonitrile Ring | Influences packing efficiency |
| C-H···π | Aromatic/Benzylic C-H | Phenyl/Benzonitrile Ring | Directs molecular arrangement |
| Halogen Bonding | C-Br | N(nitrile)/π-system | Can act as a key directional force |
This table outlines the plausible intermolecular interactions based on the molecular structure.
Synthesis and Chemical Transformations of 4 Bromo Phenyl Methyl Benzonitrile Derivatives
Leveraging the Benzylic Bromide for Diverse Derivatization
The benzylic bromide functionality in 4-(Bromo(phenyl)methyl)benzonitrile is a highly reactive leaving group, making it an excellent electrophilic site for nucleophilic substitution reactions. This reactivity allows for the facile introduction of a variety of functional groups at the benzylic position.
Formation of Ethers, Esters, and Amines via Nucleophilic Substitution
Nucleophilic substitution reactions at the benzylic carbon offer a straightforward route to a range of derivatives.
Ethers: The synthesis of ethers can be achieved through the Williamson ether synthesis, where an alkoxide nucleophile displaces the bromide. For instance, reacting this compound with sodium alkoxides (NaOR) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) would yield the corresponding ether derivatives.
| Nucleophile (Alkoxide) | Reagent | Product |
| Methoxide (B1231860) | Sodium methoxide (NaOCH₃) | 4-(Methoxy(phenyl)methyl)benzonitrile |
| Ethoxide | Sodium ethoxide (NaOCH₂CH₃) | 4-(Ethoxy(phenyl)methyl)benzonitrile |
| tert-Butoxide | Sodium tert-butoxide (NaOC(CH₃)₃) | 4-(tert-Butoxy(phenyl)methyl)benzonitrile |
Esters: Similarly, carboxylate salts can act as nucleophiles to form esters. The reaction of this compound with a sodium or potassium carboxylate (RCOONa or RCOOK) in a polar aprotic solvent would lead to the formation of the corresponding ester.
| Nucleophile (Carboxylate) | Reagent | Product |
| Acetate (B1210297) | Sodium acetate (CH₃COONa) | 4-(Acetoxy(phenyl)methyl)benzonitrile |
| Benzoate (B1203000) | Sodium benzoate (C₆H₅COONa) | 4-(Benzoyloxy(phenyl)methyl)benzonitrile |
Amines: Primary and secondary amines can also displace the benzylic bromide to furnish the corresponding secondary and tertiary amines, respectively. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen bromide formed as a byproduct.
| Nucleophile (Amine) | Base | Product |
| Ammonia (B1221849) | Triethylamine | 4-(Amino(phenyl)methyl)benzonitrile |
| Diethylamine | Diisopropylethylamine | 4-(Diethylamino(phenyl)methyl)benzonitrile |
Synthesis of Organometallic Reagents from the Bromide for Carbon-Carbon Coupling
The benzylic bromide can be converted into organometallic reagents, which are powerful nucleophiles for the formation of new carbon-carbon bonds.
Grignard Reagents: Reaction of this compound with magnesium metal in an ethereal solvent like diethyl ether or THF would lead to the formation of the corresponding Grignard reagent, 4-(cyano(phenyl)methyl)magnesium bromide. This organometallic intermediate can then react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form more complex molecules. It is important to note that the nitrile group can also react with Grignard reagents; therefore, careful control of reaction conditions or protection of the nitrile group may be necessary. byjus.comyoutube.comlibretexts.org
Palladium-Catalyzed Cross-Coupling Reactions: The benzylic bromide is also a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govnih.govuwindsor.ca In a typical Suzuki reaction, the bromide would be reacted with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This methodology allows for the introduction of aryl, heteroaryl, or vinyl groups at the benzylic position.
| Coupling Partner | Catalyst | Product Example |
| Phenylboronic acid | Pd(PPh₃)₄ | 4-(Diphenylmethyl)benzonitrile |
| Vinylboronic acid | Pd(dppf)Cl₂ | 4-(Phenyl(vinyl)methyl)benzonitrile |
Exploiting the Nitrile Group for Advanced Functionalization
The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, providing another avenue for the derivatization of this compound.
Synthesis of Carboxylic Acids, Esters, and Amides
The hydrolysis of the nitrile group is a fundamental transformation that leads to carboxylic acids and their derivatives.
Carboxylic Acids: Acid- or base-catalyzed hydrolysis of the nitrile group in derivatives of this compound will yield the corresponding carboxylic acid. For example, heating the compound in the presence of a strong acid like sulfuric acid or a strong base like sodium hydroxide (B78521), followed by acidic workup, would produce 4-(bromo(phenyl)methyl)benzoic acid. core.ac.ukrsc.org
Esters and Amides: The carboxylic acid can be further converted to esters and amides through standard esterification and amidation protocols. Alternatively, under controlled conditions, partial hydrolysis of the nitrile can lead directly to the corresponding amide.
| Transformation | Reagents | Product |
| Hydrolysis to Carboxylic Acid | H₂SO₄, H₂O, heat | 4-(Bromo(phenyl)methyl)benzoic acid |
| Esterification of Carboxylic Acid | CH₃OH, H₂SO₄ (cat.) | Methyl 4-(bromo(phenyl)methyl)benzoate |
| Amidation of Carboxylic Acid | SOCl₂, then NH₃ | 4-(Bromo(phenyl)methyl)benzamide |
Formation of Tetrazoles and Other Nitrogen-Containing Heterocycles
The nitrile group is an excellent precursor for the synthesis of nitrogen-rich heterocyclic compounds, most notably tetrazoles.
Tetrazoles: The [3+2] cycloaddition reaction between the nitrile group and an azide (B81097) source, typically sodium azide, is a widely used method for the synthesis of 5-substituted-1H-tetrazoles. nih.govnih.gov This reaction is often catalyzed by a Lewis acid, such as zinc chloride or a cobalt(II) complex. nih.gov The resulting tetrazole ring is considered a bioisostere of a carboxylic acid group and is a common feature in many pharmaceutical compounds.
| Reagent | Catalyst | Product |
| Sodium azide (NaN₃) | Zinc chloride (ZnCl₂) | 5-(4-(Bromo(phenyl)methyl)phenyl)-1H-tetrazole |
Modifications of the Aromatic Ring Systems
The two phenyl rings in this compound are susceptible to electrophilic aromatic substitution, allowing for the introduction of additional substituents. The directing effects of the existing groups will influence the position of the incoming electrophile.
The cyanophenyl ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrile group, which will direct incoming electrophiles to the meta position. libretexts.orgyoutube.comlibretexts.org Conversely, the other phenyl ring is substituted with an alkyl-like group, which is weakly activating and will direct electrophiles to the ortho and para positions.
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂). lkouniv.ac.in
Halogenation: Using a halogen (e.g., Br₂) and a Lewis acid catalyst (e.g., FeBr₃) to introduce a halogen atom.
Friedel-Crafts Acylation/Alkylation: Using an acyl chloride or alkyl halide with a Lewis acid catalyst to introduce an acyl or alkyl group. It is important to note that Friedel-Crafts reactions may be limited by the deactivating effect of the nitrile group on one of the rings.
The specific outcome of these reactions will depend on the reaction conditions and the relative reactivity of the two aromatic rings.
Further Substitution Reactions on the Benzonitrile (B105546) and Phenyl Moieties
While the benzylic bromide is the most reactive site for simple nucleophilic substitution, the aromatic rings of this compound can also undergo various substitution reactions. These transformations allow for the introduction of additional functional groups, leading to a diverse array of derivatives.
The nitrile group (C≡N) on the benzonitrile ring is a key functional handle. It can be transformed into other valuable groups through reactions such as hydrolysis or reduction. For instance, the nitrile group can be reduced to a primary amine (–CH₂NH₂) using reducing agents like diisobutylaluminium hydride (DIBALH), which initially forms an aldehyde that can be further processed. rsc.org This transformation is crucial for synthesizing analogues with basic nitrogen centers.
Electrophilic aromatic substitution on either the phenyl or the benzonitrile ring is also a viable pathway for functionalization, although the substitution pattern is directed by the existing substituents. The nitrile group is a deactivating, meta-directing group, while the alkyl substituent on the other ring is activating and ortho-, para-directing.
In related brominated benzonitrile compounds, nucleophilic aromatic substitution has been observed, particularly when the ring is further activated by other electron-withdrawing groups. For example, in 4-bromo-5-nitrophthalonitrile, both the bromine atom and the nitro group can be displaced by nucleophiles like phenoxides, demonstrating that the bromine on the benzonitrile ring can be substituted under specific conditions. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The bromine atom on the benzonitrile ring makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds and are central to modern organic synthesis. uwindsor.cayoutube.com
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide. libretexts.orgyoutube.com This reaction is widely used to form biaryl structures. This compound can be coupled with various aryl or vinyl boronic acids to replace the bromine atom with a new carbon-based substituent. The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor, in the presence of a base. libretexts.orgresearchgate.net The versatility of the Suzuki reaction allows for the introduction of a wide range of functionalized aryl groups. nih.govnih.govnih.gov
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org this compound can serve as the aryl halide component, reacting with various alkenes to introduce vinyl groups onto the benzonitrile ring. thieme-connect.de The presence of the electron-withdrawing nitrile group can facilitate the reaction. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org
Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction provides a direct route to arylalkynes. Using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base, this compound can react with a variety of terminal alkynes. nih.govbeilstein-journals.orgresearchgate.net This allows for the synthesis of derivatives containing a rigid alkynyl linker, which is a valuable structural motif in materials science and medicinal chemistry. wikipedia.org
| Reaction | Coupling Partner | Typical Catalyst | Base | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, K₃PO₄, NaHCO₃ | Biaryl |
| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | Substituted Alkene |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | Diarylacetylene |
Designing Analogues for Specific Research Objectives in Organic Chemistry
The structural framework of this compound serves as a versatile template for designing new molecules with tailored properties for specific research applications in organic chemistry. By strategically modifying its different components, chemists can create analogues for use as building blocks in complex syntheses, as molecular probes, or as precursors to functional materials.
Building Blocks for Complex Synthesis: The reactivity of the benzylic bromide and the aryl bromide allows for sequential, site-selective reactions. For example, the benzylic bromide can first be used in a nucleophilic substitution to introduce a complex side chain. Subsequently, the aryl bromide can undergo a palladium-catalyzed cross-coupling reaction to build a larger molecular architecture. This orthogonal reactivity is highly valuable in multi-step organic synthesis.
Probes for Reaction Mechanism Studies: Analogues of this compound can be designed to study reaction mechanisms. For instance, introducing specific substituents on the phenyl or benzonitrile rings can modulate the electronic properties of the molecule, providing insight into the electronic demands of a particular reaction. The rigid structure of the biphenyl-like core, especially after transformation via cross-coupling, can be used to study conformational effects in chemical processes.
Precursors to Functional Materials: The ability to undergo cross-coupling reactions makes this compound and its derivatives excellent candidates for the synthesis of conjugated organic materials.
Suzuki coupling can be used to create extended π-conjugated systems, such as oligophenylenes or poly-arylenes, which are of interest for their potential applications in organic electronics (e.g., organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)).
Sonogashira coupling introduces linear, rigid alkynyl linkers, leading to materials with interesting photophysical properties, such as fluorescence, and potential use as molecular wires.
The nitrile group itself can be a precursor to other functional groups, such as tetrazoles, by reaction with azides. fishersci.com Tetrazole-containing compounds are often used as bioisosteres for carboxylic acids in medicinal chemistry.
Advanced Applications and Future Research Directions in Organic Synthesis
4-(Bromo(phenyl)methyl)benzonitrile as a Versatile Synthetic Building Block
The strategic placement of a bromine atom on the benzylic carbon and a nitrile group on the phenyl ring makes this compound a highly reactive and adaptable molecule for synthetic chemists.
Precursor in Multi-Step Organic Syntheses
This compound serves as a crucial starting material in various multi-step synthetic pathways. The bromine atom, being an excellent leaving group, readily participates in nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, thereby facilitating the construction of more elaborate molecular frameworks. For instance, it can be used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile. sigmaaldrich.comfishersci.com Another notable reaction involves its treatment with 2H-tetrazole in the presence of potassium hydroxide (B78521) to produce 4-[(2H-tetrazol-2-yl)methyl]benzonitrile. sigmaaldrich.comfishersci.com
The nitrile group also offers a gateway to further chemical modifications. It can be reduced to an amine or hydrolyzed to a carboxylic acid, providing additional avenues for derivatization and the synthesis of diverse compound libraries. This dual reactivity of the bromo and nitrile groups makes it a valuable intermediate in the synthesis of complex organic molecules.
Role in the Construction of Complex Molecular Architectures
The ability to participate in various coupling reactions makes this compound instrumental in the assembly of complex molecular architectures. The majority of commercially available compound screening collections are composed of simple, planar compounds. illinois.edu However, there is a growing need for more complex, three-dimensional molecules for certain biological targets. illinois.edu Natural products often possess this desired complexity, and synthetic strategies are being developed to create such intricate structures. illinois.edu While direct examples of this compound in the synthesis of exceptionally complex natural products are not readily found in the provided search results, its potential is evident. Its bifunctional nature allows it to act as a linchpin, connecting different molecular fragments to build sophisticated and diverse scaffolds. illinois.edu
Potential in Materials Science Research
The unique electronic and structural properties of this compound and its derivatives suggest significant potential in the field of materials science.
For example, halogenated benzonitriles are of interest as precursors for optoelectronic materials. The nitrile group can influence the electronic properties of a molecule, while the biphenyl (B1667301) core can provide rigidity and affect conjugation. vulcanchem.com The bromine atom can be used as a handle for further functionalization to tune the material's properties. While specific research on this compound in this area is not detailed in the provided results, the general class of compounds holds promise.
Furthermore, the ability of this compound to be used in the synthesis of ligands is directly applicable to materials science. sigmaaldrich.comfishersci.com These ligands can coordinate with metal ions to form metal-organic frameworks (MOFs) or other coordination polymers with potential applications in gas storage, catalysis, and sensing.
Methodological Advancements in Benzylic Halide Chemistry
The chemistry of benzylic halides, the class of compounds to which this compound belongs, is a dynamic area of research. Recent advancements have focused on developing more efficient and selective methods for their transformation.
One significant development is the use of photocatalysis to generate benzyl (B1604629) radicals from benzylic halides. chemistryviews.org This method allows for the coupling of benzylic halides with electron-deficient alkenes in high yields. chemistryviews.org Such advancements are crucial as they provide milder and more general conditions for reactions involving these compounds, overcoming the challenges associated with their varied reduction potentials. chemistryviews.orgnih.gov
Another area of progress is in cross-electrophile coupling reactions. acs.orgacs.org Nickel-catalyzed enantioconvergent cross-coupling reactions have emerged as a powerful tool for creating stereogenic centers. acs.orgacs.org While these studies often focus on benzylic chlorides, the principles can be extended to bromides, offering a pathway to chiral molecules from readily available starting materials. acs.org These advanced catalytic methods expand the synthetic utility of benzylic halides like this compound.
Computational Chemistry as a Predictive Tool for Rational Design of Derivatives
Computational chemistry is increasingly being used to predict the properties and reactivity of molecules, aiding in the rational design of new derivatives. For halogenated compounds, computational models can help understand and predict the nature of halogen bonding, a non-covalent interaction that can influence molecular assembly and biological activity. nih.govnih.gov
Density Functional Theory (DFT) calculations can be employed to study the electronic structure and reactivity of this compound and its potential derivatives. acs.org For example, DFT can be used to model the vibrational spectra of substituted benzonitriles, providing insights into their structure and bonding. nih.gov By predicting how structural modifications will affect the molecule's properties, computational chemistry can guide synthetic efforts towards derivatives with desired characteristics for applications in materials science or medicinal chemistry. acs.org
Future Research Opportunities and Challenges for Halogenated Benzonitrile (B105546) Scaffolds
The field of halogenated benzonitrile scaffolds presents both exciting opportunities and significant challenges for future research. The introduction of halogen atoms can profoundly impact a molecule's physicochemical properties, including its lipophilicity and metabolic stability, which is of particular interest in drug discovery. researchgate.net
Opportunities:
Novel Materials: The development of new optoelectronic materials based on halogenated benzonitrile scaffolds is a promising avenue. By systematically modifying the structure, researchers can fine-tune the electronic and photophysical properties for applications in organic light-emitting diodes (OLEDs), solar cells, and sensors.
Medicinal Chemistry: The unique properties imparted by halogens make these scaffolds attractive for medicinal chemistry. researchgate.net Future work could focus on designing and synthesizing novel halogenated benzonitriles with specific biological activities. The use of computational tools to predict interactions with biological targets will be crucial in this endeavor. nih.gov
Catalysis: The development of new catalysts and catalytic methods for the selective functionalization of halogenated benzonitriles will continue to be a major research focus. Flow chemistry, which allows for the rapid and efficient synthesis of molecules in a continuous process, could be particularly impactful in this area. syrris.jp
Challenges:
Regioselectivity: Controlling the position of halogenation on the benzonitrile scaffold can be challenging. Developing synthetic methods that offer high regioselectivity is a key hurdle to overcome for the efficient synthesis of specific isomers.
Toxicity and Environmental Impact: The potential toxicity and environmental impact of halogenated organic compounds are important considerations. Future research must prioritize the development of "green" synthetic methods and the design of molecules that are both effective and environmentally benign.
Understanding Halogen Bonding: While our understanding of halogen bonding has grown, there is still much to learn. Further experimental and computational studies are needed to fully elucidate the nature of these interactions and to harness them effectively in molecular design. nih.govnih.gov
Q & A
Basic: What are the recommended synthetic routes for 4-(Bromo(phenyl)methyl)benzonitrile, and what purity levels can be achieved under optimized conditions?
The synthesis of this compound typically involves bromination of 4-(phenylmethyl)benzonitrile derivatives. Optimized protocols using brominating agents like N-bromosuccinimide (NBS) under radical initiation or photochemical conditions yield purities exceeding 98% . Key steps include rigorous purification via recrystallization (e.g., using ethanol/water mixtures) and characterization by melting point analysis (reported range: 125–128°C) . Control of reaction temperature (0–5°C) minimizes side products like dibrominated analogs.
Basic: What spectroscopic characterization techniques are most effective for confirming the structure of this compound?
A combination of techniques is essential:
- NMR Spectroscopy : H NMR resolves aromatic protons (δ 7.2–7.8 ppm) and the benzylic CHBr group (δ 4.5–4.7 ppm), while C NMR identifies the nitrile carbon (~115 ppm) and quaternary carbons .
- X-ray Crystallography : Single-crystal studies confirm spatial arrangement, with typical C–Br bond lengths of 1.89–1.92 Å and C–C≡N angles of 177–179° .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks at m/z 272.14 (M) with isotopic patterns matching bromine .
Advanced: How do steric and electronic effects influence the reactivity of the bromomethyl group in cross-coupling reactions involving this compound?
The bromomethyl group exhibits dual reactivity:
- Steric Effects : Bulky phenyl substituents hinder nucleophilic attack, favoring SN2 mechanisms in polar aprotic solvents (e.g., DMF). Steric maps from DFT calculations show a 15–20% reduction in reaction rates compared to less hindered analogs .
- Electronic Effects : Electron-withdrawing nitrile groups polarize the C–Br bond, increasing electrophilicity. Hammett studies ( ≈ 0.8) correlate with accelerated Suzuki-Miyaura coupling rates when paired with arylboronic acids .
Advanced: What computational chemistry approaches are suitable for modeling the electron distribution and reaction pathways of this benzonitrile derivative?
- DFT Calculations : B3LYP/6-31G(d) models predict charge density at the benzylic carbon (Mulliken charge: +0.32 e), aligning with observed nucleophilic attack sites .
- Transition State Analysis : IRC (Intrinsic Reaction Coordinate) simulations reveal energy barriers (~25 kcal/mol) for bromine displacement, consistent with experimental activation parameters .
- Solvent Modeling : COSMO-RS simulations in acetonitrile show solvation shells stabilize intermediates, reducing activation energy by 3–5 kcal/mol .
Data Contradiction: How should researchers reconcile discrepancies between theoretical predictions and experimental observations in nucleophilic substitution reactions with this compound?
Discrepancies often arise from unaccounted solvent effects or competing mechanisms:
- Case Study : Theoretical models predict 90% SN2 dominance, but experimental product ratios (70% SN2, 30% SN1) suggest solvent-assisted ionization. Dielectric constant adjustments in simulations (e.g., ε = 37.5 for DMF) improve alignment .
- Mitigation : Use kinetic isotope effects (KIEs) or O-labeling to distinguish pathways. For example, primary KIE () confirms SN2 involvement .
Advanced: What strategies can be employed to minimize competing side reactions during palladium-catalyzed transformations of this compound?
- Ligand Design : Bulky phosphines (e.g., SPhos) suppress β-hydride elimination, improving cross-coupling yields from 60% to 85% .
- Additives : Silver carbonate (AgCO) scavenges bromide ions, preventing catalyst poisoning .
- Temperature Control : Maintaining reactions at 80–90°C minimizes aryl cyanide decomposition (<5% byproduct formation) .
Safety: What specific handling protocols are required when working with this compound given its limited toxicological data?
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats are mandatory. Use fume hoods for all manipulations .
- First Aid : For skin contact, wash immediately with soap/water (15 min); for eye exposure, irrigate with saline (10–15 min) and consult an ophthalmologist .
- Storage : Keep in amber glass bottles at 2–8°C under inert gas (argon) to prevent moisture-induced degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
